molecular formula C15H18N4O B11847505 1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one CAS No. 114562-87-7

1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one

Cat. No.: B11847505
CAS No.: 114562-87-7
M. Wt: 270.33 g/mol
InChI Key: JJRCQCMVYWUOBQ-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one is a heterocyclic compound that features a unique structure combining an adamantyl group with a pyrazolo-pyrimidinone core

Preparation Methods

The synthesis of 1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The reaction conditions and reagents used can vary, but common methods include the use of nitrogen-containing heterocycles and the application of specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities, ensuring consistency and purity.

Chemical Reactions Analysis

1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the adamantyl or pyrazolo-pyrimidinone moieties.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential as a pharmacological agent due to its unique structure and properties. It may be investigated for its antiviral, antibacterial, or anticancer activities. In industry, it could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s ability to penetrate biological membranes, while the pyrazolo-pyrimidinone core can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one can be compared with other similar compounds, such as pyrimido[1,2-a]benzimidazoles . These compounds share structural similarities but may differ in their specific properties and applications. The uniqueness of this compound lies in its combination of the adamantyl group with the pyrazolo-pyrimidinone core, which can confer distinct chemical and biological properties.

Properties

CAS No.

114562-87-7

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

1-(1-adamantyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C15H18N4O/c20-14-12-7-18-19(13(12)16-8-17-14)15-4-9-1-10(5-15)3-11(2-9)6-15/h7-11H,1-6H2,(H,16,17,20)

InChI Key

JJRCQCMVYWUOBQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C5=C(C=N4)C(=O)NC=N5

Origin of Product

United States

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